molecular formula C8HBrClF3N2O B13668685 7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one

7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one

Cat. No.: B13668685
M. Wt: 313.46 g/mol
InChI Key: HJXFSNJYDKOUJG-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.

    Cyclization Reactions: The quinazolinone core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .

Scientific Research Applications

7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.

    Chemical Biology: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in liquid crystals.

    Agriculture: It is explored for its potential as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-chloro-5,6-difluoro-1H-quinazolin-4-one
  • 7-Bromo-2-chloro-5,8-difluoro-1H-quinazolin-4-one
  • 7-Bromo-2-chloro-6,8-difluoro-1H-quinazolin-4-one

Uniqueness

7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C8HBrClF3N2O

Molecular Weight

313.46 g/mol

IUPAC Name

7-bromo-2-chloro-5,6,8-trifluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8HBrClF3N2O/c9-2-4(12)3(11)1-6(5(2)13)14-8(10)15-7(1)16/h(H,14,15,16)

InChI Key

HJXFSNJYDKOUJG-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)Br)F)N=C(NC2=O)Cl

Origin of Product

United States

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